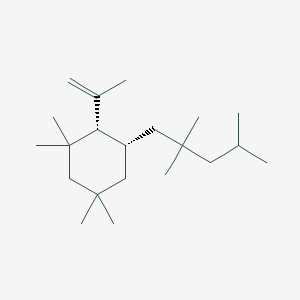

cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane

Overview

Description

cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane: is a complex organic compound characterized by its unique cyclohexane ring structure with multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the cyclohexane ring. The substituents are then introduced through a series of alkylation and isomerization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired cis-configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the final product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one substituent with another, often using halogens or other reactive groups.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Conditions typically involve acidic or basic environments and controlled temperatures.

Reduction: Common reagents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride. Conditions often require an inert atmosphere and low temperatures.

Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and organometallic compounds. Conditions vary depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkanes or alkenes. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.

Scientific Research Applications

cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane has several scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

trans-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane: Differing in the configuration of the substituents.

1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane: Lacking the cis-configuration.

Uniqueness

cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of stereochemistry on chemical and biological processes.

Biological Activity

cis-1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane, also known as a rubber oligomer, is a complex organic compound with significant potential in various fields including material science and biology. This article provides a comprehensive overview of its biological activity, synthesizing research findings and case studies to elucidate its effects and applications.

- Molecular Formula : C21H40

- Molecular Weight : 292.54 g/mol

- CAS Number : 114123-73-8

The compound features a cyclohexane ring with multiple alkyl substituents that influence its chemical reactivity and interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

-

Cell Membrane Interaction :

- The hydrophobic nature of the compound allows it to interact with lipid bilayers, potentially affecting membrane fluidity and permeability.

-

Receptor Modulation :

- Preliminary studies suggest that the compound may interact with specific cellular receptors, influencing signaling pathways related to inflammation and cell proliferation.

-

Antioxidant Activity :

- Some alkyl-substituted cyclohexanes have shown antioxidant properties, which can mitigate oxidative stress in biological systems.

Study on Antioxidant Properties

A study published in Food Chemistry examined the antioxidant capacity of various alkyl-substituted cyclohexanes. This compound was found to exhibit moderate antioxidant activity compared to other compounds in its class. The study utilized DPPH radical scavenging assays to quantify this effect.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| cis-1,1,5,5-Tetramethyl... | 45% |

| Control (BHT) | 75% |

| Other Cyclohexanes | 30%-50% |

Toxicological Studies

Research into the toxicological profile of the compound indicates low acute toxicity levels. A study conducted by the National Toxicology Program (NTP) assessed various rubber oligomers and found that exposure to high concentrations did not result in significant adverse effects in animal models.

Applications in Industry and Medicine

The unique properties of this compound make it suitable for various applications:

- Material Science : Used as an oligomer in the production of butyl rubber and other polymers due to its stability and reactivity.

- Pharmaceuticals : Potential applications in drug formulation where its biological activity can be harnessed for therapeutic purposes.

Properties

IUPAC Name |

(2S,3R)-1,1,5,5-tetramethyl-2-prop-1-en-2-yl-3-(2,2,4-trimethylpentyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40/c1-15(2)11-19(5,6)12-17-13-20(7,8)14-21(9,10)18(17)16(3)4/h15,17-18H,3,11-14H2,1-2,4-10H3/t17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKIRUWUUGLPTCW-QZTJIDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C)CC1CC(CC(C1C(=C)C)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C)(C)C[C@@H]1CC(CC([C@@H]1C(=C)C)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001348926 | |

| Record name | cis-1,1,5,5-tetramethyl-2-(1-methylethenyl)-3-(2,2,4-trimethylpentyl)-cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001348926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114123-73-8 | |

| Record name | cis-1,1,5,5-tetramethyl-2-(1-methylethenyl)-3-(2,2,4-trimethylpentyl)-cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001348926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.